5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide
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Overview
Description
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide typically involves the reaction of 2-methoxyaniline with diphenylthiocarbazone under specific conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar biological activities.
1,3,4-oxadiazole derivatives: These compounds share structural similarities and are known for their diverse pharmacological activities.
Uniqueness
5-[(2-methoxyphenyl)amino]-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium bromide is unique due to its specific substitution pattern and the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS.BrH/c1-25-19-15-9-8-14-18(19)22-21-23-20(16-10-4-2-5-11-16)24(26-21)17-12-6-3-7-13-17;/h2-15H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWWWPWCCBIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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